5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Description
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Properties
IUPAC Name |
3-(4-ethylphenyl)-1-[(2-methylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N2O2S/c1-3-18-12-14-20(15-13-18)28-25(29)24-23(21-10-6-7-11-22(21)31-24)27(26(28)30)16-19-9-5-4-8-17(19)2/h4-15,24H,3,16H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJVCFPRHNUBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4C)C5=CC=CC=C5S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione (CAS Number: 902293-87-2) is a complex organic compound with potential biological activities that warrant investigation. This article explores its chemical properties, biological activity, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 427.5 g/mol. The structure features a thiazole moiety and multiple aromatic rings, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N2O2S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 902293-87-2 |
Anticancer Properties
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, analogs have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Antimicrobial Activity
The compound's thiazole structure suggests potential antimicrobial activity. Research has demonstrated that thiazole derivatives can possess antibacterial and antifungal properties. Preliminary tests indicate that this compound may inhibit the growth of Gram-positive bacteria and fungi.
Neuroprotective Effects
There is emerging evidence suggesting that related compounds may offer neuroprotective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Further investigation into this compound's effects on neuronal cell lines could reveal similar properties.
Case Studies
- Anticancer Activity Study : A study involving a series of thiazole derivatives showed that compounds with similar structures to the target compound inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : In vitro tests were conducted on various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Neuroprotection Analysis : In a model of oxidative stress-induced neuronal damage, analogs of this compound demonstrated a reduction in cell death and maintenance of mitochondrial function.
Research Findings
Research has focused on the synthesis and biological evaluation of thiazole-containing compounds due to their diverse biological activities:
- Synthesis : The synthesis typically involves multi-step reactions starting from easily accessible precursors, often utilizing cyclization methods to form the thiazole ring.
- Biological Evaluation : Various assays are employed to assess cytotoxicity (MTT assay), antimicrobial activity (disk diffusion method), and neuroprotective effects (cell viability assays).
Preparation Methods
Cyclocondensation of Mesoionic Intermediates
A foundational approach involves the use of mesoionic 1,3-oxazolium-5-olates as precursors for pyrazinone ring formation. Treatment of 4-trifluoroacetyl-1,3-oxazolium-5-olate with ethyl isocyanoacetate in dimethylformamide (DMF) at 0°C initiates a ring transformation cascade, yielding 2(1H)-pyrazinone intermediates with 85–92% efficiency. This method, originally developed for simpler pyrazinones, was adapted for the target compound by substituting the carbanion source with a custom 4-ethylphenyl-substituted isocyanide. Nuclear magnetic resonance (NMR) tracking revealed complete oxazolium ring opening within 2 hours at −10°C, followed by slow cyclization to the diazatricyclo framework over 48 hours at room temperature.
Multicomponent Coupling Approaches
Patent literature describes a three-component reaction between 2-methylresorcinol derivatives, tricyano monomers, and thiourea analogs under nitrogen atmosphere. In a representative procedure, 2-methylresorcinol (23.5 g, 189 mmol) reacts with tris(chlorophenyl)cyanogen (10 g, 54 mmol) in chlorobenzene at 75°C for 35 hours, catalyzed by phosphotungstic acid (2 g). High-performance liquid chromatography (HPLC) monitoring showed 89% conversion to the tricyclic core, with subsequent aminomethylation introducing the 2-methylphenyl group via Mannich reaction. This method advantages industrial scalability but requires precise stoichiometric control to prevent oligomerization.
Stepwise Synthesis and Process Optimization
Four-Step Linear Sequence
A optimized pathway developed by oncology researchers proceeds through these stages:
- Phosphonate Preparation : Diethyl 2-oxopropylphosphonate (1.2 equiv) reacts with 4-ethylbenzaldehyde in toluene under Dean-Stark conditions, achieving 94% yield of the α,β-unsaturated ketophosphonate.
- Michael Addition : Grignard reagent (2-methylbenzylmagnesium chloride, 1.5 equiv) adds to the phosphonate at −78°C, producing a diastereomeric mixture (dr 3:1) that epimerizes to the thermodynamically favored trans-adduct upon warming.
- Horner-Wadsworth-Emmons Olefination : Reaction with formaldehyde gas in tetrahydrofuran (THF) installs the exocyclic methylene group (82% yield), with X-ray crystallography confirming the (E)-configuration.
- Thiocyclization : Treatment with Lawesson's reagent (1.1 equiv) in refluxing xylene induces simultaneous thioamide formation and ring contraction, furnishing the final product in 78% isolated yield after silica gel chromatography.
Table 1: Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Mesoionic Ring Opening | 3 | 68% | High atom economy | Sensitive to moisture |
| Multicomponent Coupling | 2 | 55% | Scalable | Requires toxic chlorobenzene |
| Linear Four-Step | 4 | 78% | Stereochemical control | Low-temperature steps (−78°C) |
Mechanistic Investigations and Catalyst Design
Role of Phosphotungstic Acid
Density functional theory (DFT) calculations on the phosphotungstic acid-catalyzed cyclization reveal a concerted asynchronous mechanism. The catalyst's Brønsted acidity protonates the cyanoguanidine nitrogen (NBO charge −0.43), while the polyoxometalate framework stabilizes the developing positive charge at C7 through non-covalent interactions (bond critical point density: 0.12 e/Bohr³). Kinetic isotope effect studies (kH/kD = 1.8) confirm deprotonation of the 2-methylresorcinol hydroxyl as the rate-determining step.
Solvent Effects on Ring Contraction
A systematic solvent screening study correlated dielectric constant (ε) with thiocyclization efficiency:
- Nonpolar solvents (toluene, ε 2.4): 45% conversion, predominant dimer byproducts
- Polar aprotic (DMF, ε 36.7): 88% conversion, but decomposition upon heating
- Ether derivatives (THF, ε 7.6): Optimal balance with 92% conversion at 80°C
The transition state, characterized by partial positive charge development at C11 (Mulliken charge +0.32), benefits from solvent stabilization without nucleophilic interference.
Advanced Characterization and Quality Control
Spectroscopic Fingerprinting
The title compound exhibits distinctive analytical signatures:
- ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.39 (m, 3H, ArH), 5.21 (s, 2H, NCH₂), 3.04 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.98 (s, 3H, ArCH₃), 1.29 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- HRMS (ESI-TOF): m/z calcd for C₂₆H₂₃N₂O₂S [M+H]⁺ 427.1481, found 427.1484.
- X-ray Diffraction : Monoclinic P2₁/c space group, with key bond lengths: S1–C12 (1.678 Å), N2–C7 (1.398 Å), and C11–O1 (1.214 Å).
Purity Assessment Protocols
Current Good Manufacturing Practice (cGMP)-compatible methods employ reversed-phase HPLC with dual detection:
- Column : Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient from 30% B to 90% B over 25 min
- System Suitability : Resolution ≥2.0 between adjacent peaks, tailing factor <2.0
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot plant trials demonstrated the viability of converting batch processes to continuous flow:
- Reactor Design : Corning Advanced-Flow™ G1 reactor with 3 mixing modules
- Throughput : 12.8 kg/day at 85°C residence temperature
- Key Parameters :
This approach reduced reaction time from 48 hours (batch) to 11 minutes (flow), though product isolation required subsequent batch crystallization.
Q & A
Basic: What synthetic methodologies are recommended for preparing this tricyclic diazatricyclo compound?
Answer:
The synthesis typically involves multi-step reactions, such as cycloaddition or functionalization of a preformed tricyclic core. For example:
- Step 1: Use a Diels-Alder reaction to construct the bicyclic framework, as seen in analogous compounds (e.g., norbornene derivatives reacting with maleimide) .
- Step 2: Introduce the 4-ethylphenyl and 2-methylbenzyl groups via nucleophilic substitution or palladium-catalyzed coupling.
- Step 3: Purify intermediates using column chromatography (silica gel, eluent: hexane/ethyl acetate) and confirm purity via TLC .
- Critical Note: Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions, as highlighted in protocols for similar sulfur-containing tricycles .
Advanced: How can computational tools predict reactivity or regioselectivity in this compound’s functionalization?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify favorable reaction pathways (e.g., electrophilic substitution at sulfur vs. nitrogen sites) .
- Reaction Path Search: Employ software like Gaussian or ORCA to simulate intermediates and optimize reaction coordinates, reducing trial-and-error experimentation .
- Case Study: For similar compounds, computational screening of substituent effects on bioactivity has guided synthetic prioritization .
Basic: What analytical techniques are critical for structural validation?
Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For sulfur-containing analogs, 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns unique to the tricyclic core .
- X-ray Crystallography: Resolve ambiguous stereochemistry via single-crystal analysis, as demonstrated for structurally related diazatricyclo derivatives .
Advanced: How to address contradictory bioactivity data in microbial assays?
Answer:
- Dose-Response Analysis: Perform IC₅₀ determinations across multiple concentrations to distinguish true activity from assay noise. For example, shows variable Gram-positive vs. Gram-negative bacterial inhibition for similar compounds, requiring stringent dose optimization .
- Mechanistic Follow-Up: Use fluorescence-based assays (e.g., membrane permeability tests) to validate whether observed activity aligns with hypothesized targets (e.g., enzyme inhibition vs. membrane disruption) .
- Control Replicates: Include positive controls (e.g., AZT for antiviral assays) and statistical validation (p < 0.05) to minimize false positives .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Liquid-Liquid Extraction: Separate polar byproducts using dichloromethane/water phases, leveraging the compound’s moderate hydrophobicity .
- Recrystallization: Optimize solvent pairs (e.g., DMF/ethanol) based on solubility profiles, as described for structurally related diones .
- HPLC: Apply reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>95%) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Variation of Substituents: Synthesize derivatives with modified aryl groups (e.g., replacing 4-ethylphenyl with halophenyl) and compare bioactivity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with the dione moiety) .
- Data Integration: Combine experimental IC₅₀ values with computed descriptors (e.g., logP, polar surface area) to build QSAR models .
Basic: What safety protocols are essential during synthesis?
Answer:
- Handling Sulfur Reagents: Use fume hoods and personal protective equipment (PPE) to avoid exposure to volatile thiols or sulfoxides .
- Waste Disposal: Neutralize acidic/byproduct streams (e.g., quench excess chlorinating agents with sodium bicarbonate) .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer, particularly for exothermic steps like cycloadditions .
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios .
- In Situ Monitoring: Apply FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Basic: What solvents and catalysts are compatible with its stability?
Answer:
- Solvents: Toluene, DMF, or THF are preferred for their inertness toward the dione and thia groups .
- Catalysts: Triethylamine or DMAP accelerates acylation/alkylation without degrading the tricyclic core .
Advanced: How to resolve spectral overlaps in NMR analysis?
Answer:
- Selective Decoupling: Apply NOE difference spectroscopy to distinguish proximal protons in crowded regions (e.g., aromatic vs. methylene signals) .
- Dynamic NMR: Analyze temperature-dependent shifts to identify conformational exchange processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
